5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a methylphenyl group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where tert-butyl groups are introduced to the biphenyl structure . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the methylphenyl group.
4,4’-Di-tert-butyl-1,1’-biphenyl: Another biphenyl derivative with tert-butyl groups but different substitution patterns.
Uniqueness
5-Tert-butyl-N-(4-methylphenyl)[1,1’-biphenyl]-2-amine is unique due to the specific arrangement of tert-butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H25N |
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Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methylphenyl)-2-phenylaniline |
InChI |
InChI=1S/C23H25N/c1-17-10-13-20(14-11-17)24-22-15-12-19(23(2,3)4)16-21(22)18-8-6-5-7-9-18/h5-16,24H,1-4H3 |
InChI Key |
VJIJVJDHBTZTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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